4-methoxy-N-(3-phenoxybenzyl)benzenesulfonamide
Description
Synthesis Analysis
The synthesis of compounds related to 4-methoxy-N-(3-phenoxybenzyl)benzenesulfonamide often involves benzylation reactions, where benzenesulfonyl chloride reacts with alcohols or phenols under basic conditions to yield benzyl ethers. For example, N-(4-methoxybenzyl)-o-benzenedisulfonimide is prepared from o-benzenedisulfonyl chloride and 4-methoxybenzylamine, indicating a method that could be adapted for the synthesis of similar compounds (Carlsen, 1998).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides and their derivatives is often elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was determined, highlighting the importance of structural characterization in understanding these compounds' molecular frameworks (Sreenivasa et al., 2014).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, including electrophilic substitution and nucleophilic addition. The reactions are influenced by the functional groups attached to the benzene ring, affecting the compound's reactivity and properties. Studies on related compounds, such as the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, offer insights into the reactivity and potential applications of these chemicals in areas like photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).
Physical Properties Analysis
The physical properties of 4-methoxy-N-(3-phenoxybenzyl)benzenesulfonamide, such as solubility, melting point, and crystal structure, are crucial for its handling and application in various fields. For instance, the crystal structures of similar compounds provide valuable information on the intermolecular interactions and stability of these materials (Rodrigues et al., 2015).
properties
IUPAC Name |
4-methoxy-N-[(3-phenoxyphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-17-10-12-20(13-11-17)26(22,23)21-15-16-6-5-9-19(14-16)25-18-7-3-2-4-8-18/h2-14,21H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRKLWKXENQEDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-phenoxybenzyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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